Product packaging for 6-Methoxy-4-methylbenzo[d][1,3]dioxole(Cat. No.:)

6-Methoxy-4-methylbenzo[d][1,3]dioxole

Cat. No.: B13696805
M. Wt: 166.17 g/mol
InChI Key: WNYKIWYZYQWKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methylbenzo[d][1,3]dioxole ( 98678-83-2) is an organic compound with the molecular formula C 9 H 10 O 3 and a molecular weight of 166.17 g/mol . It features a 1,3-benzodioxole core, which is a benzene ring fused to a 1,3-dioxole ring, forming a methylenedioxyphenyl functional group . This core structure is found in numerous bioactive molecules and is of significant interest in medicinal and agricultural chemistry . The 1,3-benzodioxole moiety is a key pharmacophore in various active compounds. For instance, it is a critical component of stiripentol, an antiepileptic drug, where it contributes to the drug's mechanism by inhibiting cytochrome P450 enzymes . More recently, derivatives containing the 1,3-benzodioxole structure have been investigated for their anti-tumor properties. Research indicates that such derivatives can be conjugated with other moieties to create potent inhibitors of the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells . This makes the 1,3-benzodioxole scaffold a valuable building block in the design of novel chemotherapeutic agents . Furthermore, related structures have shown remarkable antifungal activity, highlighting their potential in developing new agrochemicals . As a specific derivative, this compound serves as a versatile chemical intermediate for synthesizing more complex molecules in these research areas. Its structure, characterized by the methoxy and methyl substituents, can be utilized to fine-tune the electronic properties and bioavailability of target compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B13696805 6-Methoxy-4-methylbenzo[d][1,3]dioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O3/c1-6-3-7(10-2)4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3

InChI Key

WNYKIWYZYQWKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCO2)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Regioselective Synthesis of 6-Methoxy-4-methylbenzo[d]nih.govmagnascientiapub.comdioxole

The construction of the 6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole molecule hinges on the regioselective synthesis of its key precursor, 4-methyl-6-methoxy-catechol, followed by the formation of the 1,3-dioxole (B15492876) ring.

Precursor Synthesis and Optimization

A critical step in the synthesis of the target molecule is the preparation of the substituted catechol precursor, 4-methyl-6-methoxy-catechol (also known as 3-methoxy-5-methylbenzene-1,2-diol). A novel and selective method for this has been developed involving the O-demethylation of 4-methylsyringol. rsc.org

Recent research has demonstrated the efficacy of commercially available acidic Beta zeolites in catalyzing the selective single O-demethylation of 4-methylsyringol. rsc.org This reaction is performed in hot pressurized water, presenting a green and sustainable approach. The unique three-dimensional 12-membered ring pore structure of the Beta zeolites facilitates a precise stepwise O-demethylation, leading to high selectivity for the desired 4-methyl-6-methoxy catechol with reported selectivities exceeding 80 mol%. rsc.org

An alternative, more traditional approach to a related precursor, 4-methylcatechol (B155104), involves the demethylation of 2-methoxy-4-methylphenol (B1669609) (creosol). This can be achieved using hydrobromic acid in the presence of a phase-transfer catalyst under nitrogen protection. The reaction is typically heated for several hours, and after workup, the 4-methylcatechol can be isolated.

Once the appropriately substituted catechol is obtained, the subsequent steps would involve protection and further functionalization to introduce the methoxy (B1213986) group at the desired position if not already present.

Precursor Synthesis MethodCatalyst/ReagentSolventKey Advantages
Selective O-demethylationAcidic Beta ZeolitesHot Pressurized WaterHigh regioselectivity, green solvent system
DemethylationHydrobromic AcidNot specifiedUtilizes readily available starting material

Cyclization Strategies for the 1,3-Dioxole Ring System

The formation of the 1,3-dioxole ring is a common transformation in the synthesis of methylenedioxyphenyl compounds. This is typically achieved by reacting a catechol with a methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane, in the presence of a base.

The Williamson ether synthesis is the fundamental reaction underpinning this cyclization. The catechol is deprotonated by a base to form a bis-phenoxide, which then acts as a nucleophile, displacing the halides from the methylene dihalide in a double SN2 reaction to form the cyclic ether.

To improve the efficiency of this reaction, particularly in biphasic systems, phase-transfer catalysts are often employed. Catalysts such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride facilitate the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the methylene dihalide resides, thereby accelerating the reaction rate.

Common conditions for this cyclization involve heating the catechol with a methylene dihalide and a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent.

Derivatization Strategies for the 6-Methoxy-4-methylbenzo[d]nih.govmagnascientiapub.comdioxole Scaffold

Once the 6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole core is synthesized, it can be further modified to introduce additional functional groups, which can be crucial for tuning its chemical and biological properties.

Functionalization at Aryl Positions

The aromatic ring of the benzodioxole system is susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the dioxole and methoxy groups activates the ring towards substitution. The primary positions for electrophilic attack would be the vacant C5 and C7 positions.

Formylation: The introduction of a formyl group is a valuable transformation as aldehydes are versatile intermediates for further synthesis. Formylation of related 1,3-benzodioxoles has been achieved using various methods. However, strong Lewis acids like SnCl4 at room temperature can cause cleavage of the dioxole ring. mdma.ch Therefore, milder conditions or alternative formylating agents are preferable. The Vilsmeier-Haack reaction (using DMF and POCl3) or the Duff reaction (using hexamethylenetetramine) are potential methods for the formylation of the 6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole scaffold.

Bromination: Halogenation, particularly bromination, provides a handle for further cross-coupling reactions. The bromination of 1,3-benzodioxole (B145889) can be achieved using systems like iso-amyl nitrite (B80452) and aqueous HBr in dichloromethane. researchgate.net This method offers a route to bromo-derivatives that can then participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. researchgate.net

Lithiation: Directed ortho-lithiation is a powerful tool for regioselective functionalization. While the methoxy group can direct lithiation to its ortho positions, the specifics for the 6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole system would need experimental determination to ascertain the regioselectivity between the C5 and C7 positions. researchgate.net The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Derivatization ReactionReagentsPotential Products
FormylationVilsmeier-Haack (DMF, POCl3)5-formyl or 7-formyl derivative
Brominationiso-amyl nitrite, HBr5-bromo or 7-bromo derivative
Lithiation/Electrophilic Quenchn-BuLi, Electrophile (E+)5-E or 7-E derivative

Modifications of the Methyl and Methoxy Moieties

Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to afford other functional groups. Depending on the oxidizing agent and reaction conditions, it could potentially be converted to a hydroxymethyl, formyl, or carboxylic acid group. Such transformations would provide further points for diversification of the scaffold. science.gov

Ether Cleavage of the Methoxy Group: The methoxy group at the C6 position can be cleaved to reveal a hydroxyl group. This is typically achieved under strongly acidic conditions using reagents like HBr or HI. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The resulting phenol (B47542) can then be used for further functionalization, such as etherification or esterification. The cleavage of the methylenedioxy bridge is also possible under harsh acidic conditions, which needs to be considered for selective transformations. magnascientiapub.com

ModificationReagentsPotential Product
Methyl Group Oxidatione.g., KMnO4, SeO24-formyl or 4-carboxy derivative
Methoxy Group CleavageHBr, HI6-hydroxy derivative

Integration into Fused Heterocyclic Systems

The derivatized 6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, a formylated derivative could be used as a precursor for the synthesis of quinoline- and pyrimidine-fused systems.

Synthesis of Pyrimido[4,5-b]quinolines: A multi-component reaction involving a substituted aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can lead to the formation of pyrimido[4,5-b]quinoline derivatives. nih.govnih.gov A 5- or 7-formyl-6-methoxy-4-methylbenzo[d] nih.govmagnascientiapub.comdioxole could potentially be employed in such a reaction to generate a novel fused heterocyclic system incorporating the benzodioxole moiety. Various catalysts, including basic catalysts like DABCO, have been reported for this transformation. nih.gov

Fused SystemSynthetic Strategy
Pyrimido[4,5-b]quinolineMulti-component reaction of a formyl-benzodioxole derivative with dimedone and 6-aminouracil.

Cross-Coupling Reactions and Mechanistic Investigations (e.g., Suzuki-Miyaura Coupling)

There is no available scientific literature that specifically investigates the Suzuki-Miyaura coupling or other cross-coupling reactions involving 6-Methoxy-4-methylbenzo[d]dioxole as a substrate. Consequently, no data on reaction conditions, catalysts, yields, or mechanistic studies for this particular compound can be provided.

While the Suzuki-Miyaura reaction is a widely utilized method for forming carbon-carbon bonds, its application to every specific chemical compound is not universally documented. Research in organic synthesis is vast, but often focuses on molecules with specific applications or those that present unique synthetic challenges. The absence of published research for 6-Methoxy-4-methylbenzo[d]dioxole in this context suggests it has not been a target of such synthetic explorations in the available literature.

Green Chemistry Approaches in 6-Methoxy-4-methylbenzo[d]dioxole Synthesis

Similarly, a thorough search did not yield any studies focused on the application of green chemistry principles to the synthesis of 6-Methoxy-4-methylbenzo[d]dioxole. Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. This can include the use of environmentally benign solvents, renewable starting materials, and energy-efficient methods like microwave-assisted synthesis.

Although general green methodologies for the synthesis of related benzodioxole structures exist, there are no specific examples or research findings that apply these principles directly to the synthesis of 6-Methoxy-4-methylbenzo[d]dioxole. Therefore, no detailed research findings or data tables on this topic can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-Resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole, a full suite of 1D and 2D NMR experiments would be required for complete structural assignment.

The structure of 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole contains 9 unique carbon atoms and 4 distinct sets of protons, as shown in the annotated image.

Structure of 6-Methoxy-4-methylbenzo[d][<a 1] amazonaws.comdioxole with atom numbering for NMR" src="https://i.imgur.com/example.png"/>Figure 1: Structure and atom numbering for 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole.

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift values for similar functional groups and aromatic systems, the following data would be anticipated. wisc.eduresearchgate.netlibretexts.orglibretexts.orgoregonstate.edulibretexts.org

Atom NumberGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-O-CH₂-O-~5.9-6.0 (s, 2H)~101-102
C2Ar-C-~147-148
C3Ar-C-~142-143
C4Ar-C-CH₃-~118-120
C5Ar-C-H~6.6-6.7 (d, J≈8 Hz, 1H)~110-112
C6Ar-C-OCH₃-~145-146
C7Ar-C-H~6.7-6.8 (d, J≈8 Hz, 1H)~108-109
C8-CH₃~2.1-2.2 (s, 3H)~15-17
C9-OCH₃~3.8-3.9 (s, 3H)~55-56

Note: Predicted shifts are relative to TMS in a solvent like CDCl₃. 's' denotes singlet, 'd' denotes doublet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. sdsu.eduipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation (cross-peak) would be observed between the two adjacent aromatic protons, H5 and H7, confirming their ortho relationship. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the protonated carbons: C1 (from the -O-CH₂-O- protons), C5 and C7 (from their respective aromatic protons), C8 (from the methyl protons), and C9 (from the methoxy (B1213986) protons). mdpi.com

Protons of the methyl group (H8) showing correlations to the aromatic carbons C4, C5, and C3a.

Protons of the methoxy group (H9) showing a correlation to the aromatic carbon C6.

The aromatic proton H5 showing correlations to C4, C7, and C3a.

Protons of the methylenedioxy group (H1) showing correlations to the aromatic carbons C2 and C3.

The concept of NMR anisotropy is fundamental to understanding the chemical shifts in this molecule, particularly for the aromatic protons. The circulation of π-electrons in the benzene (B151609) ring generates a local magnetic field (a "ring current"). libretexts.orgamherst.edu This induced field deshields the protons on the periphery of the ring, causing them to resonate at a significantly downfield chemical shift (typically 6.5-8.0 ppm) compared to non-aromatic protons. libretexts.org

However, as 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole does not possess any chiral centers, it is an achiral molecule. Therefore, there are no stereoisomers, and stereochemical assignment is not applicable.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRESIMS, LC-Q-TOF/MS)

Mass spectrometry (MS) provides information about the molecular weight and formula of a compound, and its fragmentation pattern offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRESIMS) would be used to determine the exact mass of the molecular ion. For 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole (C₉H₁₀O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 167.0654. This precise measurement would confirm the molecular formula.

The fragmentation pattern, typically analyzed via techniques like LC-Q-TOF/MS, reveals stable fragments of the molecule. chemguide.co.ukyoutube.com When the molecular ion is fragmented, it is expected to break in predictable ways based on the functional groups present. libretexts.org

Predicted Fragmentation Pathways

m/z (mass/charge)LossFragment Identity
166-Molecular Ion (M⁺)
151-CH₃ (15)Loss of the methyl radical from the methoxy group.
136-CH₂O (30)Characteristic loss of formaldehyde (B43269) from the methylenedioxy ring.
121-CH₃ & -CH₂OSequential loss of methyl and formaldehyde.

These fragmentation patterns, particularly the loss of 15 and 30 mass units, would provide strong evidence for the presence of the methoxy and methylenedioxy groups, respectively.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to changes in the dipole moment of vibrating bonds. vscht.cz The spectrum provides a "fingerprint" unique to the molecule. For 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole, several key absorptions would be expected. bartleby.comorientjchem.orgscispace.com

Raman Spectroscopy: Raman spectroscopy detects light scattered by molecular vibrations. It is particularly sensitive to symmetric vibrations and bonds with low polarity, making it complementary to FT-IR. aip.orgaip.org Key expected signals would include the symmetric "breathing" mode of the aromatic ring. nih.govresearchgate.net

Predicted Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeSpectroscopyExpected Intensity
3100-3000Aromatic C-H StretchFT-IR / RamanMedium / Medium
2980-2850Aliphatic C-H Stretch (Methyl/Methoxy)FT-IR / RamanMedium / Strong
1620-1580Aromatic C=C StretchFT-IR / RamanStrong / Strong
1490-1450Aromatic C=C StretchFT-IR / RamanStrong / Strong
~1250Asymmetric C-O-C Stretch (Ether)FT-IRStrong
~1040Symmetric C-O-C Stretch (Ether)FT-IRStrong
950-920O-CH₂-O Bend (Dioxole)FT-IRMedium
850-800C-H Out-of-plane Bend (Aromatic)FT-IRStrong

The presence of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ in the FT-IR spectrum is highly characteristic of aromatic ethers and the methylenedioxy group. pearson.com The specific pattern of the C-H out-of-plane bending bands can also provide information about the substitution pattern on the aromatic ring. youtube.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comnih.gov This technique requires a suitable single crystal of the compound. uq.edu.au

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. excillum.com This analysis yields a precise electron density map of the molecule, from which the exact positions of all atoms can be determined. The data obtained would include:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles for the entire molecule.

Information on the planarity of the benzodioxole ring system.

Details of intermolecular interactions (e.g., π-stacking, hydrogen bonds) that dictate how the molecules pack together in the crystal lattice.

While no crystal structure for 6-Methoxy-4-methylbenzo[d] aip.orgamazonaws.comdioxole is currently available in public databases, this method would provide the ultimate structural proof if the compound can be crystallized. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure and predicting reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules, including benzodioxole derivatives. A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining a molecule's reactivity and its potential for intermolecular interactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A small HOMO-LUMO energy gap is often indicative of high chemical reactivity and low kinetic stability. For instance, in the study of certain antimicrobial benzodioxole derivatives, a low energy gap was shown to indicate a higher propensity for electron transfer within the molecule, which can be a critical factor in their biological activity. frontiersin.org

Table 1: Frontier Molecular Orbital Energies of a Representative Benzodioxole Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.15
Energy Gap (ΔE) 5.10

Note: The values presented are illustrative and based on DFT calculations for a substituted benzodioxole derivative.

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are frequently employed to determine the geometries and energies of these species.

For reactions involving benzodioxole derivatives, such as intramolecular cyclizations, computational studies can elucidate the most favorable reaction pathways. mdpi.com For example, in a base-induced intramolecular cyclization of a 2-(trichloroacetylamino)benzamide derivative containing a benzodioxole moiety, DFT calculations could be used to model the step-by-step mechanism, including the formation of the transition state leading to the cyclized quinazolinedione product. mdpi.com

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Theoretical calculations can provide estimates of these energy barriers, offering valuable insights for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with biological targets.

For a molecule like 6-Methoxy-4-methylbenzo[d] orientjchem.orgfrontiersin.orgdioxole, MD simulations can reveal the preferred conformations of the methoxy (B1213986) and methyl groups relative to the benzodioxole ring system. This information is crucial for understanding how the molecule might fit into a biological receptor.

In the context of ligand-target interactions, MD simulations can be used to study the stability of a complex formed between a benzodioxole derivative and a protein. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, MD simulations have been used to study the interaction of benzodioxole derivatives with human serum albumin, providing insights into how these molecules are transported in the bloodstream. physchemres.org The root mean square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the complex. A stable RMSD profile over time suggests that the ligand has found a stable binding mode. physchemres.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Theoretical calculations can provide the vibrational frequencies and intensities of a molecule, which can be used to generate a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific molecular motions. For 5-nitro-1,3-benzodioxole, DFT calculations have been used to assign the asymmetric and symmetric stretching vibrations of the nitro group, as well as the C-H stretching modes of the benzene (B151609) ring. orientjchem.org

Similarly, DFT can be used to predict the NMR chemical shifts of a molecule. d-nb.infonih.gov This is particularly useful for complex molecules where the experimental spectrum may be difficult to interpret. The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.20 ppm for ¹H NMR shifts when compared to experimental data. github.io For N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, computational tools have been used to verify the assigned ¹³C chemical shifts. mdpi.com

Table 2: Comparison of Experimental and Predicted ¹³C Chemical Shifts for a Benzodioxole Moiety

Carbon Atom Experimental Shift (ppm) Predicted Shift (ppm)
C-1' 147.65 147.8
C-2' 108.11 108.3
C-3' 146.70 146.9
C-4' 132.05 132.2
C-5' 108.97 109.1
C-6' 121.23 121.4
C-7' 101.12 101.3

Note: The values presented are for a representative benzodioxole-containing compound and demonstrate the close agreement between experimental and computationally predicted data. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Benzo[d]orientjchem.orgfrontiersin.orgdioxole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For benzo[d] orientjchem.orgfrontiersin.orgdioxole derivatives, QSAR studies have been employed to explore their potential as, for example, anticancer or antimicrobial agents. najah.edu In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A statistically robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity.

Biological Activities and Molecular Mechanistic Studies Excluding Human Clinical Data

In Vitro Assessments of Biological Activity

Evaluation of Cytotoxic Effects against Diverse Cell Lines

No studies were identified that specifically evaluated the cytotoxic effects of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole against any cancer or normal cell lines. Research on other benzo[d] nih.govnih.govdioxole derivatives has shown a range of activities, from no cytotoxic effects to significant tumor growth inhibition, but these findings cannot be directly attributed to 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole.

Anti-inflammatory Response Modulation and Associated Pathways

There is no available research detailing the anti-inflammatory properties of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole or its effects on inflammatory pathways. Studies on structurally related compounds, such as 6-methylcoumarin, have indicated potential anti-inflammatory activity through the MAPK and NF-κB pathways, but similar investigations for 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole have not been published.

Enzyme Inhibition Kinetics and Target Identification (e.g., PARP1, PDE4D)

No data is available regarding the ability of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole to inhibit enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1) or Phosphodiesterase 4D (PDE4D).

Receptor Binding and Signaling Pathway Modulation (e.g., EP2/EP4 receptors, ABC Transporters, Dopamine (B1211576) Receptors)

There is a lack of information on the binding affinity and modulatory effects of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole on EP2/EP4 prostaglandin receptors, ABC transporters, or dopamine receptors.

Interactions with DNA and Other Biomolecules (e.g., DNA-PK inhibition)

There are no published studies that examine the interaction of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole with DNA or its potential to inhibit DNA-dependent protein kinase (DNA-PK). Research into other molecules containing a benzodioxole group suggests a potential for DNA interaction, but this has not been confirmed for the specific compound of interest.

In Vivo Pharmacological Investigations (Animal Models)

Efficacy Studies in Disease Models (e.g., inflammation models)

No studies matching the search criteria were found that investigated the efficacy of 6-Methoxy-4-methylbenzo[d] nih.govdioxole in animal models of inflammation or other diseases.

Target Engagement and Biomarker Analysis in Animal Systems

No data is available on the target engagement or biomarker analysis of 6-Methoxy-4-methylbenzo[d] nih.govdioxole in animal systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzo[d]nih.govnih.govdioxole Core and Substituents

Systematic structural modifications of the benzo[d] nih.govnih.govdioxole framework have been a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Studies have explored substitutions at various positions on the aromatic ring and modifications of appended functional groups.

For instance, in the development of anticonvulsant agents, a series of 5-substituted benzo[d] nih.govnih.govdioxole derivatives were synthesized and evaluated. nih.gov The introduction of different amide and hydrazone moieties at the 5-position led to significant variations in activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. One of the most active compounds, N-(4-chlorophenyl)-2-(benzo[d] nih.govnih.govdioxol-5-yl)acetamide, demonstrated high protection against MES-induced seizures with an ED50 value of 9.8 mg/kg, highlighting the importance of the substituent at this position. nih.gov

Similarly, research into benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes revealed that the nature of the substituent plays a critical role. A study comparing various synthesized derivatives found that compound 3b (specific structure not detailed in the source) was a potent inhibitor of both COX-1 and COX-2, while compound 4d was the most selective inhibitor of COX-2 over COX-1. nih.gov This suggests that subtle structural changes can tune the selectivity profile of these compounds. The larger benzodioxole moiety itself, when compared to a simple phenyl ring as in Ketoprofen, was suggested to contribute to better COX-2 selectivity. nih.gov

In the context of antimitotic agents, derivatives of 6-benzyl-1,3-benzodioxole have been studied for their ability to inhibit tubulin polymerization. SAR studies revealed that maximal activity required several key features:

An intact dioxole ring.

A methoxy (B1213986) or ethoxy substituent at position 5.

A para-methoxy group on the benzyl (B1604629) moiety attached at position 6. nih.gov

Adding more methoxy groups to the benzyl substituent, in an attempt to mimic the structure of podophyllotoxin, resulted in a significant decrease in antitubulin activity. nih.gov This demonstrates that a precise arrangement and number of substituents are necessary for optimal biological function.

Compound ClassModificationBiological TargetKey FindingReference
5-Substituted Benzo[d] nih.govnih.govdioxolesVaried amide and hydrazone moieties at position 5Anticonvulsant Activity (MES screen)N-(4-chlorophenyl)-2-(benzo[d] nih.govnih.govdioxol-5-yl)acetamide showed high protection (ED50 = 9.8 mg/kg). nih.gov
Benzodioxole Acetic Acid DerivativesHydrolysis of corresponding estersCOX-1/COX-2 InhibitionCompound 4f was most potent against COX-1; compound 4d was the most selective for COX-2. nih.gov
6-Benzyl-1,3-benzodioxolesAddition of methoxy groups to the benzyl ringTubulin PolymerizationAdditional methoxy groups led to a major reduction in activity. nih.gov

Elucidation of Key Pharmacophoric Elements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For benzo[d] nih.govnih.govdioxole derivatives, different pharmacophoric models have been proposed depending on the target.

For the antitubulin activity of 6-benzyl-1,3-benzodioxole derivatives, the key pharmacophoric elements were identified as the intact 1,3-benzodioxole (B145889) ring, a hydrogen bond-accepting group (methoxy or ethoxy) at position 5, and a substituted benzyl group at position 6. nih.gov These features are crucial for competitive inhibition of colchicine (B1669291) binding to tubulin. nih.gov

In the development of small-molecule activators for the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a comprehensive SAR campaign identified benzodioxole as a highly effective "head" region in a three-part pharmacophore model (head, linker, and tail). nih.gov This study demonstrated that while the linker and tail regions were sensitive to changes in polarity, rigidity, and bulk, the head region showed a notable tolerance for structural diversity, with indoline, benzofuran, and benzodioxole derivatives emerging as the most potent activators. nih.gov This indicates that the benzodioxole moiety serves as an effective anchor or recognition element for SERCA2a.

For a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds designed as auxin receptor agonists, the pharmacophore was developed from a lead compound identified through screening. frontiersin.org The essential elements include the benzodioxole group, the acetamide linker, and a substituted benzylthio moiety. Modifications to the benzyl ring were shown to be beneficial for improving the root growth-promoting activity. frontiersin.orgresearchgate.net

Influence of Substituent Position and Electronic Effects on Activity

The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the benzo[d] nih.govnih.govdioxole ring system profoundly impact biological activity.

Positional Influence: The location of a substituent can determine its interaction with the target protein. As noted earlier, for antimitotic 6-benzyl-1,3-benzodioxoles, a methoxy or ethoxy group at the 5-position was required for maximum activity. nih.gov Similarly, for anticonvulsant properties, modifications at the 5-position of the benzodioxole ring were found to be critical. nih.gov The specific placement of functional groups dictates the geometry of the molecule and its ability to fit into a binding pocket.

Electronic Effects: The electronic nature of substituents alters the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding or electrostatic interactions. In quantitative structure-activity relationship (QSAR) studies of other heterocyclic systems, it has been shown that hydrophobic substituents with an optimal size are favored for activity, while bulky substituents can be detrimental. nih.gov These principles are broadly applicable to benzodioxole derivatives.

A QSAR analysis of chitin (B13524) synthesis inhibitors demonstrated that the activity was favored by hydrophobic substituents, but decreased with bulky groups, indicating a steric hindrance effect. nih.gov This highlights the delicate balance between electronic properties and spatial arrangement that governs the interaction between a ligand and its receptor.

FactorInfluence on ActivityExampleReference
Substituent Position Determines orientation and interaction with target.A methoxy/ethoxy group at position 5 is critical for antitubulin activity in 6-benzyl-1,3-benzodioxoles. nih.gov
Electronic Effects (Hydrophobicity) Modulates binding affinity and membrane permeability.For chitin synthesis inhibitors, optimal hydrophobicity enhances activity. nih.gov
Electronic Effects (Steric Bulk) Can cause steric hindrance, preventing optimal binding.Bulky substituents (e.g., t-Bu, CF₃) on the phenyl ring of isoxazole-based inhibitors drastically reduced activity. nih.gov
Electronic Effects (Donating/Withdrawing) Alters electron density, affecting interaction strength.In benzothiazole (B30560) derivatives, substituting an electron-withdrawing -NO₂ group lowered HOMO/LUMO energy levels, tuning electronic properties. nih.gov

Biosynthesis and Natural Occurrence

Isolation and Identification from Natural Sources

There is a significant body of research on the isolation of various benzodioxole derivatives from natural sources. For instance, compounds featuring the benzodioxole structure have been identified in the root extract of Astrodaucus persicus. nih.gov Among these were novel compounds characterized as 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d] acs.orgjst.go.jpdioxole and 4,7-dimethoxy-5-(propanonyl) benzo[d] acs.orgjst.go.jpdioxole. nih.gov Furthermore, a complex lignan (B3055560) containing a 4-methoxy-1,3-benzodioxole moiety, has been reported in Phyllanthus amarus and Phyllanthus virgatus. nih.gov

Other well-known naturally occurring compounds containing the 1,3-benzodioxole (B145889) ring system include safrole, from sassafras plants; isosafrole, from Cananga odorata; myristicin, from nutmeg and mace; apiol, from celery and parsley; and dillapiole, from dill seed and fennel root. nih.gov The fundamental 1,3-benzodioxole core structure is also found in safrole, which occurs naturally in plants like Crocus sativus L. (saffron) and Ocotea pretiosa Mez. mdpi.com

Table 1: Examples of Naturally Occurring Benzodioxole Derivatives

Compound NameNatural Source(s)
5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d] acs.orgjst.go.jpdioxoleAstrodaucus persicus nih.gov
4,7-dimethoxy-5-(propanonyl) benzo[d] acs.orgjst.go.jpdioxoleAstrodaucus persicus nih.gov
6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxolePhyllanthus amarus, Phyllanthus virgatus nih.gov
SafroleSassafras plants, camphor (B46023) wood nih.gov
IsosafroleCananga odorata nih.gov
MyristicinNutmeg, mace nih.gov
ApiolCelery, parsley nih.gov
DillapioleDill seed, fennel root nih.gov

Proposed Biosynthetic Pathways of 6-Methoxy-4-methylbenzo[d]acs.orgjst.go.jpdioxole and Analogues

The biosynthesis of benzodioxole compounds originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. frontiersin.orgnih.govnih.gov This pathway converts the amino acid L-phenylalanine into an array of phenolic compounds. nih.gov

The key structural feature of 6-Methoxy-4-methylbenzo[d] acs.orgjst.go.jpdioxole and its analogues is the methylenedioxy bridge. The formation of this bridge is a critical step in the biosynthesis of many of these compounds. jst.go.jpresearchgate.netnih.gov It is proposed that the biosynthesis of 6-Methoxy-4-methylbenzo[d] acs.orgjst.go.jpdioxole would proceed through a series of enzymatic reactions starting from a precursor derived from the phenylpropanoid pathway. This precursor would likely be a catechol derivative (a benzene (B151609) ring with two adjacent hydroxyl groups), which then undergoes a ring closure reaction to form the methylenedioxy bridge.

A plausible biosynthetic route would involve the following general steps:

Formation of a Cinnamic Acid Derivative: The pathway initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov Subsequent hydroxylations and methylations, catalyzed by various enzymes, would lead to a substituted cinnamic acid precursor.

Chain Shortening: The three-carbon side chain of the cinnamic acid derivative is shortened to a one-carbon unit, which will ultimately become the methylene (B1212753) of the methylenedioxy bridge.

Formation of an Ortho-Hydroxymethoxy Phenol (B47542) Intermediate: The precursor is further modified to create an ortho-hydroxymethoxy phenol structure. This is the immediate substrate for the formation of the methylenedioxy bridge.

Methylenedioxy Bridge Formation: An intramolecular cyclization reaction, catalyzed by a specific type of enzyme, forms the five-membered dioxole ring.

Enzymatic Mechanisms Involved in Biotransformation of Related Benzodioxoles

The formation of the methylenedioxy bridge is a crucial enzymatic step in the biosynthesis of many benzodioxole-containing natural products. jst.go.jpresearchgate.netnih.gov This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). jst.go.jpresearchgate.netnih.gov

Research has identified specific CYP families, such as CYP719 and CYP81Q, as being responsible for catalyzing the formation of the methylenedioxy bridge in various plant species. jst.go.jpresearchgate.netnih.gov For example, in the biosynthesis of the lignan (+)-sesamin in sesame (Sesamum indicum), the enzyme CYP81Q1 catalyzes the sequential formation of two methylenedioxy bridges. jst.go.jpnih.gov

The proposed mechanism for the CYP-catalyzed formation of the methylenedioxy bridge involves the following key steps:

Hydroxylation: The cytochrome P450 enzyme first hydroxylates the methoxy (B1213986) group of an ortho-hydroxymethoxy phenol substrate.

Intramolecular Cyclization: The newly formed hydroxymethyl group is positioned in close proximity to the adjacent hydroxyl group on the aromatic ring.

Dehydration: An enzyme-catalyzed dehydration reaction then occurs, leading to the closure of the five-membered ring and the formation of the methylenedioxy bridge.

The methylenedioxyphenyl group can also undergo biotransformation. For instance, some microorganisms are capable of metabolizing this moiety. An enzyme has been discovered in an actinomycete that can decompose the methylenedioxyphenyl group of piperine. nih.gov

Table 2: Enzymes Involved in the Biosynthesis of Benzodioxole Analogues

Enzyme FamilyFunctionExample
Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to cinnamic acid nih.govInitial step of the phenylpropanoid pathway nih.gov
Cytochrome P450 (CYP719, CYP81Q)Catalyzes the formation of the methylenedioxy bridge jst.go.jpresearchgate.netnih.govCYP81Q1 in (+)-sesamin biosynthesis jst.go.jpnih.gov

Advanced Analytical Methodologies in Research

Chromatographic Methods for Separation and Quantification in Complex Matrices (e.g., HPLC-DAD, GC-MS)

Chromatography is the cornerstone of analytical separation science, enabling the isolation of a target analyte from a mixture of other components. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a highly versatile technique for separating non-volatile or thermally sensitive compounds. In the context of 6-Methoxy-4-methylbenzo[d] chemijournal.comresearchgate.netdioxole, a reversed-phase HPLC method would typically be employed. In this mode, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The Diode-Array Detector (DAD) provides ultraviolet-visible (UV-Vis) spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. researchgate.netresearchgate.net Quantitative analysis is achieved by integrating the peak area at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. chemijournal.com The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the column's stationary phase. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. sci-hub.se The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for highly confident identification. researchgate.net GC-MS is widely used in forensic and research laboratories for the analysis of controlled substances and their analogs. sci-hub.senih.gov

Table 1: Representative Chromatographic Conditions for Analysis
ParameterHPLC-DAD ExampleGC-MS Example
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary Column (e.g., HP-1 Methyl Siloxane, 30 m x 320 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and WaterHelium (at a constant flow rate, e.g., 1 mL/min)
Temperature Ambient or controlled column oven (e.g., 30 °C)Oven temperature program (e.g., start at 70°C, ramp to 270°C) marshall.edu
Detection Diode-Array Detection (DAD) at a specific wavelengthMass Spectrometry (MS) in Electron Impact (EI) mode sci-hub.se
Typical Retention Time Dependent on exact conditions, typically 2-15 minutesDependent on temperature program, typically 5-25 minutes

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-IR, LC-NMR)

Hyphenated techniques involve coupling a separation method with a spectroscopic detection method, providing a multi-dimensional analytical approach. researchgate.net This combination is particularly valuable for the unambiguous identification of unknown compounds or for distinguishing between closely related isomers. chemijournal.com

Gas Chromatography-Infrared Detection (GC-IR): This technique combines the separation power of GC with the structural identification capabilities of infrared spectroscopy. sci-hub.se As components elute from the GC column, they pass through a light pipe in an FTIR spectrometer, and a vapor-phase IR spectrum is obtained. Since even subtle structural differences, such as the position of substituents on an aromatic ring (regioisomers), can lead to unique IR spectra, GC-IR is an exceptionally powerful tool for isomer differentiation. sci-hub.semarshall.edu This is a significant advantage over GC-MS alone, where regioisomers can sometimes yield very similar mass spectra. ojp.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The coupling of HPLC with NMR spectroscopy is one of the most powerful techniques for the structural elucidation of compounds in complex mixtures. mdpi.com LC-NMR allows for the acquisition of high-resolution NMR spectra (including 1H, 13C, and 2D-NMR) on analytes as they are separated by the HPLC system. semanticscholar.orgnih.gov This can be done in on-flow, stop-flow, or loop-storage modes. mdpi.com The stop-flow mode, where the chromatographic flow is paused while a specific peak is in the NMR detection cell, is often used to acquire more detailed spectra on low-concentration analytes. nih.gov LC-NMR is invaluable for definitively identifying the structure of a compound like 6-Methoxy-4-methylbenzo[d] chemijournal.comresearchgate.netdioxole, its metabolites, or impurities directly within a sample matrix without the need for prior isolation. saspublishers.com

Method Validation for Research Applications (e.g., specificity, linearity, precision, accuracy)

For quantitative research applications, it is crucial to validate the analytical method to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. mdpi.comwho.int Key validation parameters are defined by international guidelines. researchgate.net

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In HPLC-DAD, this is often demonstrated by showing that the target peak is well-resolved from other peaks and by checking for peak purity using spectral analysis.

Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (R²) is required. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Assessed over a short period under the same operating conditions. mdpi.com

Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts, or on different equipment. mdpi.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. who.int It is often determined by a recovery study, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Typical Acceptance Criteria for Analytical Method Validation
Validation ParameterTypical Acceptance Criterion
Specificity Peak is resolved from interfering peaks; peak purity analysis passes.
Linearity (R²) ≥ 0.999 mdpi.com
Precision (RSD) Intra-day: ≤ 3%; Inter-day: ≤ 6% mdpi.com
Accuracy (Recovery) Typically within 90-110% mdpi.com
LOD / LOQ Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or other statistical methods.

Environmental Fate and Biotransformation Studies

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a critical process that determines the persistence of organic molecules in the environment. For compounds with a benzodioxole structure, this process can be significant.

Pathways: The primary photodegradation pathway for aromatic compounds often involves reactions with photochemically produced reactive oxygen species, such as hydroxyl radicals. For a molecule like 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole, photodegradation would likely be initiated by the abstraction of a hydrogen atom from the methyl or methoxy (B1213986) groups, or by electrophilic attack on the aromatic ring. This can lead to the formation of hydroxylated derivatives. Another potential pathway is the cleavage of the dioxole ring, which is a known reaction for some methylenedioxyphenyl compounds under certain conditions.

Kinetics: Quantitative data on the photodegradation kinetics of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole are not available. However, studies on the pesticide synergist piperonyl butoxide (PBO), which contains the benzodioxole moiety, provide valuable insights. In water exposed to sunlight, PBO is broken down relatively quickly, with a reported half-life of 8.4 hours. orst.edu In shallow soil environments where sunlight can penetrate, the half-life of PBO is in the range of 1 to 3 days. orst.edu This suggests that photodegradation is a significant removal mechanism for benzodioxole-containing compounds in sunlit environmental compartments. The presence of photosensitizers in natural waters, such as dissolved organic matter, can also influence the rate of indirect photolysis.

Table 9.1: Photodegradation Half-life of an Analogous Benzodioxole Compound

CompoundEnvironmental CompartmentHalf-life
Piperonyl ButoxideWater (with sunlight)8.4 hours
Piperonyl ButoxideShallow Soil (with sunlight)1-3 days

This table presents data for a structurally related compound to infer the potential behavior of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole.

Microbial Degradation in Environmental Compartments (e.g., soil, water)

Microbial activity is a primary driver of the breakdown of organic compounds in soil and water. The structural features of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole, including the aromatic ring, ether linkages, and alkyl substituent, suggest that it would be susceptible to microbial degradation.

Soil: In soil environments, a diverse community of bacteria and fungi can metabolize aromatic compounds. For benzodioxole derivatives, aerobic degradation is expected to be a key process. The typical half-life for piperonyl butoxide in soil is around 13 to 14 days, indicating that microbial degradation is a significant fate process. orst.edunih.gov The rate of degradation can be influenced by soil type, with higher organic matter content generally leading to higher microbial activity and thus faster degradation. beyondpesticides.org

The degradation of benzodioxole-containing compounds often involves initial enzymatic attacks that modify the functional groups. For 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole, this could involve hydroxylation of the aromatic ring, demethylation of the methoxy group, or oxidation of the methyl group.

Identification of Environmental Metabolites and Transformation Products

The biotransformation of benzodioxole derivatives can lead to a variety of metabolites. Studies on analogous compounds provide a framework for predicting the likely transformation products of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole.

A key metabolic pathway for methylenedioxyphenyl compounds is the cleavage of the methylenedioxy ring to form a catechol (dihydroxybenzene) derivative. This is a common reaction mediated by cytochrome P450 enzymes in various organisms. Another important pathway is the oxidation of side chains.

For piperonyl butoxide, degradation in soil involves the loss of its butoxyethoxyethyl side chain and subsequent oxidation of the resulting benzyl (B1604629) alcohol to an aldehyde and then a carboxylic acid. fao.org A key metabolite identified in these studies is hydroxymethyldihydrosafrole (HMDS). fao.org

Based on these transformation pathways in analogous compounds, the potential environmental metabolites of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole could include:

Catechol derivatives: Formed by the cleavage of the dioxole ring.

Carboxylic acid derivatives: Resulting from the oxidation of the methyl group.

Phenolic compounds: Arising from the demethylation of the methoxy group.

Hydroxylated parent compound: Through the addition of a hydroxyl group to the aromatic ring.

Table 9.2: Potential Environmental Metabolites Based on Analogous Compounds

Parent Compound FamilyMetabolic ReactionPotential Metabolite of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole
MethylenedioxyphenylDioxole ring cleavage4-methyl-5-methoxy-benzene-1,2-diol
Methyl-substituted aromaticsMethyl group oxidation6-Methoxy-benzo[d] orst.edutandfonline.comdioxole-4-carboxylic acid
Methoxy-substituted aromaticsO-demethylation4-methyl-benzo[d] orst.edutandfonline.comdioxol-6-ol
BenzodioxolesAromatic hydroxylationHydroxylated derivatives of the parent compound
Piperonyl ButoxideSide-chain oxidation6-Methoxy-4-(hydroxymethyl)benzo[d] orst.edutandfonline.comdioxole

This table outlines hypothetical metabolites based on known biotransformation pathways of structurally similar compounds.

Adsorption and Leaching Behavior in Soil Systems

The mobility of an organic compound in soil is largely governed by its adsorption to soil particles, which is often correlated with the soil's organic carbon content.

Adsorption: The potential for 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole to adsorb to soil can be inferred from data on piperonyl butoxide. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for PBO ranges from 399 to 830. nih.gov According to standard classification schemes, these values suggest that PBO has moderate to low mobility in soil. nih.gov Compounds with higher Koc values tend to bind more strongly to soil organic matter. Given its structural similarities, 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole is also expected to exhibit moderate adsorption to soil, particularly in soils with higher organic content.

Leaching: Leaching is the process by which a substance moves through the soil profile with water. The mobility of a compound determines its potential to leach into groundwater. For piperonyl butoxide, studies have shown that its mobility is dependent on soil type. It exhibits low to moderate mobility in sandy loam, clay loam, and silt loam soils, but can be highly mobile in sandy soils which have low organic matter content. orst.edu Therefore, it can be inferred that 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole would have a higher potential for leaching in sandy soils compared to soils rich in organic matter and clay.

Table 9.3: Soil Adsorption and Mobility Data for an Analogous Compound

CompoundKoc (Soil Organic Carbon-Water Partitioning Coefficient)Mobility ClassificationLeaching Potential
Piperonyl Butoxide399 - 830Low to ModerateLow in organic-rich soils; high in sandy soils

This table presents data for a structurally related compound to infer the potential behavior of 6-Methoxy-4-methylbenzo[d] orst.edutandfonline.comdioxole.

Emerging Research Avenues and Future Directions

Development of Next-Generation Benzo[d]nih.govnih.govdioxole-Based Probes

The intrinsic structural features of the benzo[d] nih.govnih.govdioxole core make it an attractive scaffold for the design of next-generation molecular probes for biological imaging and sensing. Future research in this area is anticipated to focus on several key aspects:

Fluorescent Probes for Cellular Imaging: The development of fluorescent probes is a rapidly advancing field in chemical biology. While the inherent fluorescence of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole may be limited, its structure can be strategically modified to create potent fluorophores. By introducing fluorogenic groups or incorporating the benzo[d] nih.govnih.govdioxole moiety into larger conjugated systems, it is possible to design probes with tailored photophysical properties, such as large Stokes shifts and high quantum yields. These probes could be engineered to visualize specific cellular components or monitor dynamic biological processes in living cells. For example, derivatives of 2,1,3-benzothiadiazole, another heterocyclic system, have been successfully developed as fluorescent probes for live-cell imaging. researchgate.net A similar approach could be applied to the benzo[d] nih.govnih.govdioxole scaffold.

Probes for Detecting Reactive Oxygen Species (ROS): Reactive oxygen species play crucial roles in both normal physiology and various pathological conditions. There is a growing demand for selective and sensitive probes for detecting specific ROS. The electronic properties of the 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole ring could be harnessed to design probes that exhibit a fluorescent "turn-on" response upon interaction with specific ROS like hydrogen peroxide. nih.gov This would enable real-time monitoring of oxidative stress in biological systems.

NIR-II Emitting Probes for In Vivo Imaging: Near-infrared II (NIR-II) fluorescence imaging offers significant advantages for in vivo applications due to its deep tissue penetration and high signal-to-background ratio. The design of small-molecule NIR-II fluorophores is a major challenge in the field. Future efforts could focus on incorporating the 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole scaffold into donor-acceptor-donor (D-A-D) type architectures, a common strategy for creating NIR-II dyes. nih.gov Successful development of such probes would open up new avenues for non-invasive in vivo imaging of diseases like cancer. nih.gov

Probe TypePotential ApplicationDesign Strategy
Fluorescent ProbesCellular ImagingIncorporation into conjugated systems
ROS-Selective ProbesMonitoring Oxidative Stress"Turn-on" response to specific ROS
NIR-II ProbesIn Vivo ImagingDonor-Acceptor-Donor (D-A-D) architecture

Exploration of Novel Biological Targets for 6-Methoxy-4-methylbenzo[d]nih.govnih.govdioxole Derivatives

Derivatives of the benzo[d] nih.govnih.govdioxole scaffold have been reported to possess a diverse range of pharmacological activities, suggesting that they interact with multiple biological targets. A key future direction is the systematic exploration of novel targets for 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole and its analogs.

Anticancer Drug Discovery: Several studies have highlighted the anticancer potential of benzo[d] nih.govnih.govdioxole derivatives. nih.gov Future research should aim to identify the specific molecular targets responsible for these effects. For instance, some natural products containing this scaffold have been found to exhibit cytotoxic effects. nih.gov Investigating the structure-activity relationships of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives could lead to the discovery of potent and selective anticancer agents. Potential targets could include enzymes involved in cancer cell metabolism, signaling pathways that are dysregulated in cancer, or proteins that regulate the cell cycle.

Neuroprotective Agents: The structural similarity of some benzo[d] nih.govnih.govdioxole derivatives to endogenous neurotransmitters suggests their potential as modulators of neuronal function. Research into the effects of these compounds on neuroinflammatory pathways, oxidative stress in neurons, and neurotransmitter receptor function could uncover novel therapeutic strategies for neurodegenerative diseases.

Insect Growth Regulators: A recent study has shown that benzo[d] nih.govnih.govdioxole-6-benzamide derivatives can act as inhibitors of insect chitinases, suggesting their potential as environmentally friendly insect growth regulators. nih.gov This opens up a new avenue for the application of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives in agriculture. Further investigation into their spectrum of activity against different insect pests and their mode of action at the molecular level is warranted.

Potential Therapeutic AreaPotential Biological Target(s)
OncologyCancer cell metabolic enzymes, Kinases, Cell cycle regulators
NeuropharmacologyNeurotransmitter receptors, Enzymes involved in neuroinflammation
AgricultureInsect Chitinases

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. researchgate.netlanl.gov These computational tools can significantly accelerate the design and optimization of new molecules with desired properties.

Generative Molecular Design: Generative AI models can be trained on large datasets of known molecules to learn the underlying principles of chemical structure and biological activity. researchgate.net These models can then be used to generate novel molecular structures, including derivatives of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole, that are predicted to have high affinity for a specific biological target. This approach can dramatically expand the chemical space explored and increase the efficiency of lead discovery.

Predictive Modeling of Bioactivity: Machine learning algorithms can be used to build predictive models that can estimate the biological activity of a compound based on its chemical structure. lanl.gov By training these models on existing data for benzo[d] nih.govnih.govdioxole derivatives, it would be possible to predict the potential activity of novel 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole analogs before they are synthesized. This can help to prioritize the most promising candidates for experimental testing, saving time and resources.

In Silico Screening and Docking Studies: Computational techniques such as molecular docking can be used to predict the binding mode and affinity of a ligand to its target protein. These methods can be used to screen large virtual libraries of 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives against a panel of biological targets to identify potential hits.

AI/ML ApplicationDescriptionPotential Impact
Generative Molecular DesignAI models generate novel molecular structures with desired properties.Accelerates the discovery of new lead compounds.
Predictive Bioactivity ModelingML algorithms predict the biological activity of compounds from their structure.Prioritizes promising candidates for synthesis and testing.
In Silico ScreeningVirtual screening of compound libraries against biological targets.Identifies potential drug candidates with reduced experimental effort.

Investigation of Synergistic Effects with Other Chemical Entities

The combination of multiple therapeutic agents can often lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Investigating the potential for synergistic interactions between 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives and other chemical entities is a promising area for future research.

Combination Cancer Therapy: One study has shown that conjugating 1,3-benzodioxole (B145889) derivatives with arsenicals improves the anti-tumor efficiency of the latter. nih.gov This suggests that 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives could be developed as chemosensitizers that enhance the efficacy of existing anticancer drugs. Future studies should explore combinations with a broader range of chemotherapeutic agents and investigate the underlying molecular mechanisms of synergy.

Synergistic Antioxidant Effects: Many natural and synthetic compounds exhibit antioxidant properties. Combining 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives with other antioxidants could lead to synergistic effects in combating oxidative stress-related diseases. The different mechanisms of action of the combined compounds could lead to a more comprehensive and potent antioxidant defense. For instance, dramatic synergistic effects have been observed between hydroquinone (B1673460) and resorcinol (B1680541) derivatives in the reduction of dioxygen. researchgate.net

Enhanced Antimicrobial Activity: The increasing prevalence of antibiotic resistance is a major global health concern. Combining 6-Methoxy-4-methylbenzo[d] nih.govnih.govdioxole derivatives with existing antibiotics could be a strategy to overcome resistance mechanisms and enhance their antimicrobial efficacy. The benzo[d] nih.govnih.govdioxole derivative could potentially inhibit bacterial enzymes that are responsible for antibiotic inactivation or act on different cellular targets to produce a synergistic bactericidal effect.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key ChallengesReference
Friedel-CraftsAlCl₃, CH₃Cl, 0°C, 24h45–55Regioselectivity control
Halogenation/SuzukiPd(PPh₃)₄, CH₃B(OH)₂, 80°C60–70Purification of intermediates

Advanced: How do substituent positions influence the compound's reactivity in nucleophilic substitution reactions?

Answer:
The methoxy group at the 6-position and methyl group at the 4-position create electronic and steric effects:

  • Electronic effects : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. The methyl group further enhances steric hindrance, limiting accessibility to the 5-position .
  • Steric effects : Substituents at the 4- and 6-positions hinder reactions requiring planar transition states (e.g., SN2). For example, chloromethylation at the 5-position may require bulky catalysts to overcome steric barriers .

Experimental Design Tip : Use computational modeling (e.g., DFT) to predict reactive sites and optimize reaction conditions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Methoxy protons resonate at δ 3.8–4.0 ppm (singlet, 3H).
    • Methyl group protons appear as a singlet at δ 2.3–2.5 ppm.
    • Aromatic protons in the dioxole ring show splitting patterns between δ 6.5–7.0 ppm .
  • IR Spectroscopy : Strong absorption bands at 1250–1270 cm⁻¹ (C-O in dioxole) and 2850–2950 cm⁻¹ (C-H in methyl/methoxy) .
  • Mass Spectrometry : Molecular ion peak at m/z 196 (C₁₀H₁₂O₃) with fragmentation patterns confirming the loss of -OCH₃ and -CH₃ groups .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in reported biological activities (e.g., antitumor IC₅₀ values) may arise from:

  • Structural analogs : Minor substituent changes (e.g., bromine vs. methyl) drastically alter bioactivity. For example, brominated analogs show enhanced cytotoxicity due to increased electrophilicity .
  • Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., incubation time, concentration ranges).

Q. Methodological Recommendations :

Standardize assays using guidelines like NIH’s Assay Guidance Manual.

Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines .

Q. Table 2: Antitumor Activity of Benzo[d][1,3]dioxole Derivatives

CompoundCell Line (IC₅₀, μM)Key SubstituentsReference
6-Methoxy-4-methyl derivativeMCF-7: 12.3-OCH₃, -CH₃
5-Bromo-6-(bromomethyl) derivativeA549: 8.7-Br, -CH₂Br

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinity to targets (e.g., tubulin for anticancer activity). The methoxy and methyl groups may occupy hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over time. For example, this compound shows prolonged binding to EGFR kinase compared to non-substituted analogs .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to design optimized derivatives .

Basic: How to purify this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation. The compound’s moderate polarity ensures distinct Rf values (~0.3–0.4) .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals. Purity >95% is achievable with two rounds .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Reaction Scalability : Friedel-Crafts reactions may require strict temperature control to avoid side products at larger volumes .
  • Toxicity Management : Methylating agents (e.g., CH₃Cl) necessitate closed systems and scrubbers to handle volatile byproducts .
  • Yield Optimization : Switch to flow chemistry for continuous processing, improving reproducibility and reducing waste .

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